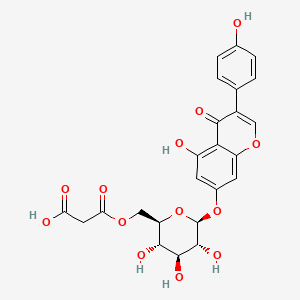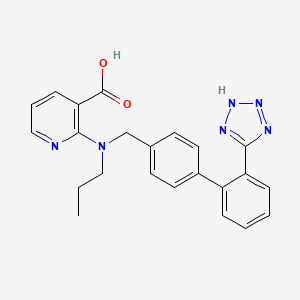
2-(N-Propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid
Overview
Description
This compound is related to Olmesartan Medoxomil . It has a molecular formula of C24H24N6O2 . It is used as a reference standard in chemical synthesis .
Synthesis Analysis
The synthesis of a series of novel urea and thiourea derivatives of this compound was accomplished by reaction with various substituted aryl isocyanates and aryl isothiocyanates in the presence of N,N-dimethylpiperazine (DMP) .Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring, a biphenyl group, and a pyridine ring .Chemical Reactions Analysis
In the active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.4 .Scientific Research Applications
Radioligand Binding Assays
- Angiotensin AT1 Receptor Studies : Abbott-81988 (A-81988), a derivative of the compound , has been identified as a potent, competitive, non-peptidic antagonist of angiotensin AT1 receptors. It was used to create a high-affinity radioligand, [3H]A-81988, for binding assays in rat liver membranes. This has applications in studying angiotensin AT1 receptors in various tissues (Hancock et al., 1994).
Synthesis and Antimicrobial Activity
- Antimicrobial and Antimycobacterial Activity : Research into nicotinic acid hydrazide derivatives, which include the core structure of the compound, indicates potential antimicrobial and antimycobacterial activities. These findings are significant in the context of drug discovery for infectious diseases (R.V.Sidhaye et al., 2011).
Antiallergic Agents
- N-(1H-tetrazol-5-yl)-2-pyridinecarboxamides : A series of compounds structurally related to the compound have been synthesized and evaluated for their antiallergic activity. This research contributes to the development of new antiallergic agents (Honma et al., 1984).
Coordination Compounds and Luminescent Properties
- Gadolinium Coordination Compounds : Tetrazole-containing carboxylic acids, related to the compound , have been used to produce coordination compounds with GdCl3·6H2O. These compounds have applications in the study of luminescent properties and could be of interest in the field of material science (Shen et al., 2016).
Antithrombotic Activity
- Platelet Aggregation Inhibitors : The synthesis of tetrazole derivatives structurally related to the compound has shown potential as platelet aggregation inhibitors. These compounds may have applications in the treatment of thrombotic disorders (Challa et al., 2014).
Future Directions
properties
IUPAC Name |
2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNZGAILMQDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161846 | |
| Record name | A 81988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid | |
CAS RN |
141887-34-5 | |
| Record name | A 81988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 81988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




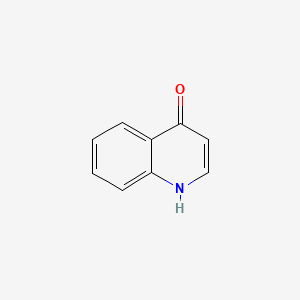



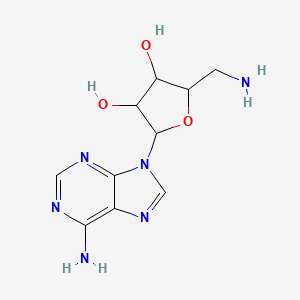
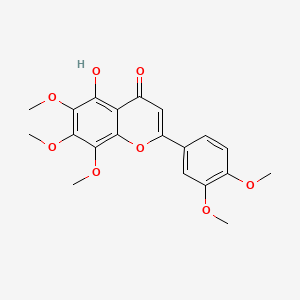



![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)


